molecular formula C9H12O2S B6320499 Ethyl 5-ethylthiophene-2-carboxylate CAS No. 773135-08-3

Ethyl 5-ethylthiophene-2-carboxylate

Cat. No.: B6320499
CAS No.: 773135-08-3
M. Wt: 184.26 g/mol
InChI Key: WXYVPVNDBHRNAD-UHFFFAOYSA-N
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Description

Contextual Significance of Thiophene (B33073) Carboxylates in Organic Chemistry

Thiophene and its derivatives are a prominent class of heterocyclic compounds that hold a central position in synthetic organic chemistry. nih.gov The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its versatile structural properties and its ability to interact with a wide range of biological targets. nih.gov Its electron-rich nature and bioisosteric similarity to the benzene (B151609) ring allow it to serve as a key building block in drug discovery. nih.govnih.gov To date, 26 drugs approved by the US FDA contain a thiophene nucleus. nih.gov

The incorporation of a carboxylate group, specifically an ester like the ethyl carboxylate group, further enhances the synthetic utility of the thiophene scaffold. Thiophene-2-carboxylic acid and its esters are widely studied as substrates in fundamental chemical transformations, including coupling reactions and olefinations. wikipedia.org For instance, they are precursors for creating 5-substituted derivatives and are used in Ullmann coupling reactions, a cornerstone of aryl-aryl bond formation. wikipedia.orgwikipedia.org Beyond pharmaceuticals, thiophene derivatives are crucial in materials science, forming the basis for organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govossila.com The carboxylate group can modify the electronic properties of the thiophene ring, making these compounds valuable intermediates for creating advanced materials. ossila.com

Research Trajectories of Ethyl 5-ethylthiophene-2-carboxylate within Chemical Science

This compound is a disubstituted thiophene derivative that serves as a specific building block in organic synthesis. Research into this compound and its close analogs focuses primarily on its synthesis and its use as an intermediate for more complex molecules.

One established synthetic route to access the core structure of 5-ethylthiophene-2-carboxylates involves the direct functionalization of 2-ethylthiophene (B1329412). A notable method employs a reaction system of carbon tetrachloride (CCl₄) and an alcohol (in this case, ethanol) in the presence of a catalyst like iron(III) acetylacetonate (B107027) (Fe(acac)₃). This reaction proceeds smoothly to install an ester group at the 5-position of the thiophene ring while leaving the ethyl substituent at the 2-position intact. semanticscholar.org A similar transformation using methanol (B129727) as the alcohol reactant has been reported to produce the corresponding methyl ester in good yield. semanticscholar.org

The probable mechanism for this type of reaction involves the catalyst-mediated oxidation of the alcohol by carbon tetrachloride to generate key reactive intermediates. These intermediates then react with the thiophene substrate in an oxymethylation and subsequent oxidation sequence to form the final carboxylic acid ester. semanticscholar.org

While direct research applications for this compound are specialized, its structural motifs are found in precursors for various functional molecules. For example, related amino-substituted compounds, such as Ethyl 2-amino-5-ethylthiophene-3-carboxylate, are synthesized via the Gewald reaction and are pivotal starting materials for creating thienopyrimidine derivatives, a class of compounds investigated for their biological activities. chemicalbook.comnih.govsigmaaldrich.com The strategic placement of the ethyl and carboxylate groups on the thiophene ring makes this compound a valuable, though specific, tool for synthetic chemists aiming to construct targeted molecular architectures.

Data Tables

Table 1: Physicochemical Properties of Related Thiophene Compounds

PropertyValue (for Methyl 5-ethyl-2-thiophenecarboxylate)Reference
Molecular Formula C₈H₁₀O₂S chemscene.com
Molecular Weight 170.23 g/mol chemscene.com
Boiling Point 119-120 °C at 10 Torr semanticscholar.org
Appearance Not specified, likely a liquid
¹³C-NMR (δ, ppm) 161.90 (C=O), 147.20 (C5), 133.84 (C2), 131.14 (C3), 126.13 (C4), 51.13 (OCH₃), 29.95 (CH₂), 15.64 (CH₃) semanticscholar.org
Mass Spec (m/z) 170 [M]⁺ semanticscholar.org

Note: Data for the closely related methyl ester is provided due to the limited availability of specific experimental data for the ethyl ester in the surveyed literature.

Table 2: Representative Synthesis of a 5-Ethylthiophene-2-carboxylate

Reaction StepDetails
Starting Material 2-Ethylthiophene
Reagents Carbon Tetrachloride (CCl₄), Methanol (CH₃OH)
Catalyst Iron(III) acetylacetonate (Fe(acac)₃)
Product Methyl 5-ethyl-2-thiophenecarboxylate
Yield 64%
Reference semanticscholar.org

Note: This table outlines the synthesis for the methyl ester, which is directly analogous to the synthesis of the ethyl ester by substituting methanol with ethanol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-ethylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-3-7-5-6-8(12-7)9(10)11-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYVPVNDBHRNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of Ethyl 5 Ethylthiophene 2 Carboxylate and Functionalized Thiophene Esters

Substituent Effects on Thiophene (B33073) Ring Reactivity

The reactivity of the thiophene ring is significantly influenced by the electronic properties of its substituents. saskoer.calasalle.edu Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). researchgate.net EDGs increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. saskoer.ca Conversely, EWGs decrease the electron density, deactivating the ring towards electrophilic attack. lasalle.edu

In ethyl 5-ethylthiophene-2-carboxylate, the thiophene ring is disubstituted at the 2- and 5-positions. The ethyl group at the 5-position is an alkyl group, which acts as a weak electron-donating group through an inductive effect. This effect increases the electron density of the thiophene ring, thereby activating it for electrophilic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophene, which is generally more reactive than benzene (B151609) under similar conditions. pearson.comyoutube.com The substitution typically occurs preferentially at the 2-position (or α-position) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures. youtube.com Attack at the 3-position (or β-position) results in an intermediate with only two resonance structures and is therefore less favored. youtube.com

Regioselectivity of Substitution in Ethyl 5-alkylthiophene-2-carboxylates

In 2,5-disubstituted thiophenes like this compound, the available positions for electrophilic attack are the 3- and 4-positions. The regioselectivity of the substitution is directed by the combined electronic effects of the existing substituents. The ethyl group at position 5 is an activating, ortho-para directing group (in this case, directing to the adjacent 4-position). The ethyl carboxylate group at position 2 is a deactivating, meta-directing group (also directing to the 4-position).

Since both groups direct the incoming electrophile to the 4-position, electrophilic substitution on this compound is expected to occur predominantly at this position. For instance, the reaction of 2-ethylthiophene (B1329412) with a CCl4–CH3OH–Fe(acac)3 system results in the introduction of an ester group at the 5-position, demonstrating the directing effect of the alkyl group. semanticscholar.org

Functional Group Transformations of the Ester Moiety and Thiophene Ring

The functional groups of this compound can undergo a variety of transformations, providing pathways to other useful thiophene derivatives.

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 5-ethylthiophene-2-carboxylic acid. nih.gov This reaction is typically carried out under basic conditions (saponification) followed by acidification, or under acidic conditions. This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid is a key intermediate. mdpi.com For example, 5-bromothiophene-2-carboxylic acid can be esterified and then used in further reactions. mdpi.com

Table 1: Examples of Ester Hydrolysis Conditions

Starting MaterialReagentsProductReference
This compound1. NaOH, H₂O/EtOH, heat; 2. H₃O⁺5-Ethylthiophene-2-carboxylic acid nih.gov
Ester-functionalized thiophene trimersBase or AcidCarboxylic acid-functionalized thiophene trimers mdpi.com

The sulfur atom in the thiophene ring can be oxidized to form a thiophene-1-oxide (a sulfoxide) or a thiophene-1,1-dioxide (a sulfone). researchgate.net These oxidations generally require strong oxidizing agents. researchgate.net The oxidation of sulfides to sulfoxides and then to sulfones is a common transformation. jchemrev.comresearchgate.net Various reagents can be employed for this purpose, including hydrogen peroxide, peroxy acids (like m-CPBA), and other oxidizing agents. researchgate.netorganic-chemistry.org The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide (B87167) or the sulfone. organic-chemistry.org Thiophene sulfoxides are often reactive intermediates that can undergo further reactions like Diels-Alder cycloadditions. researchgate.net

Table 2: Common Oxidizing Agents for Sulfides

Oxidizing AgentProductNotesReference
Hydrogen Peroxide (H₂O₂)Sulfoxides or SulfonesOften used with a catalyst. organic-chemistry.org
m-Chloroperoxybenzoic acid (m-CPBA)Sulfoxides or SulfonesStoichiometry can control the level of oxidation. researchgate.net
Urea-hydrogen peroxide/Phthalic anhydrideSulfonesMetal-free and environmentally benign. researchgate.net
SelectfluorSulfoxides or SulfonesUses H₂O as the oxygen source. thieme-connect.com

The reduction of thiophenes can lead to various products depending on the reagents and conditions used. Catalytic hydrogenation can reduce the thiophene ring to tetrahydrothiophene (B86538). researchgate.net The ester group can also be reduced. For example, using strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the ester to a primary alcohol, yielding (5-ethylthiophen-2-yl)methanol. The reduction of thiols and their derivatives, such as thioethers, is also a well-established area of organic chemistry. masterorganicchemistry.com In some cases, intramolecular reactions can lead to the formation of cyclic structures, such as the synthesis of tetrahydrothiophene from 4-bromobutane-1-thiol. sciencemadness.org

Nucleophilic Substitution Reactions

Thiophene rings, particularly when functionalized with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (S_NAr). This reactivity is generally higher in thiophenes compared to their benzene analogues. youtube.com The increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer-type complex through the involvement of its d-orbitals. youtube.com For the reaction to proceed, the thiophene ring typically requires a good leaving group, such as a halogen, and the presence of activating electron-withdrawing substituents. rsc.orgnetsci-journal.com

A computational study using DFT (Density Functional Theory) calculations on 2-methoxy-3-X-5-nitrothiophenes reacting with pyrrolidine (B122466) has elucidated the stepwise mechanism. acs.orgorganic-chemistry.org The reaction proceeds via an addition-elimination pathway:

Nucleophilic Addition: The nucleophile (pyrrolidine) attacks the C2 position of the thiophene ring, leading to the formation of a zwitterionic intermediate. organic-chemistry.org

Proton Transfer and Elimination: A proton is transferred from the ammonium (B1175870) group of the intermediate to the methoxy (B1213986) leaving group. This step is followed by the elimination of methanol (B129727) to yield the final substituted product. acs.orgorganic-chemistry.org

Table 1: Calculated Gibbs Free Energy Barriers for the Pyrrolidine-Catalyzed SNAr Reaction of 2-methoxy-3-X-5-nitrothiophenes. acs.orgorganic-chemistry.org
Substituent (X)Gibbs Free Energy Barrier (ΔG, kcal/mol)
NO219.8
CN21.3
SO2CH323.5
COCH325.0
CO2CH325.2
CONH226.5
H27.9

Mechanistic Investigations of Thiophene Formation and Functionalization

Photolysis Pathways of Enethiol Esters

The formation of thiophenes can be achieved through various photochemical pathways. One such method involves the photolysis of enethiol esters. nih.gov Research has shown that when enethiol esters are photolyzed, they generate enethio-radicals. nih.gov These radical species can then undergo dimerization, leading to the formation of either a disulfide or a thiophene ring structure. nih.gov The specific pathway and product distribution can be influenced by the reaction conditions and the structure of the starting enethiol ester. Further investigation into the mechanism points toward a complex pathway that can also involve intermediates like Dewar thiophenes, which are valence isomers of thiophene, especially in the photoisomerization of substituted thiophenes.

Domino Reaction Sequences in Thiophene Derivative Synthesis

Domino reactions, also referred to as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. These sequences allow for the rapid construction of complex molecules from simple starting materials.

Several domino strategies have been developed for the synthesis of thiophene derivatives:

Thieno[2,3-b]thiophene Synthesis: A one-pot synthesis for asymmetrically substituted thieno[2,3-b]thiophenes has been developed using a domino sequence. The process begins with an S_N2 reaction followed by a Thorpe-Ziegler cyclization, starting from malononitrile (B47326) and carbon disulfide.

Benzothiophene Synthesis: An efficient protocol for creating 3-amino-2-formyl-functionalized benzothiophenes has been reported. This process can be followed by further reactions, such as a Friedlander annulation, to build fused pyridine (B92270) rings, yielding complex benzothieno[3,2-b]pyridine scaffolds.

Knoevenagel–Hetero-Diels–Alder Reaction: This powerful domino process can be used to synthesize a variety of highly substituted heterocyclic systems. While broadly applicable, its principles can be adapted for building blocks that could lead to thiophene-containing structures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the functionalization of thiophene rings, including thiophene esters. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is particularly prominent. nih.gov

The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the halo-thiophene (e.g., a bromo- or iodo-thiophene ester), inserting into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex, replacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product. This step regenerates the palladium(0) catalyst, allowing the cycle to continue.

This methodology has been used extensively to synthesize a wide array of functionalized thiophenes. For instance, the Suzuki-Miyaura coupling of various bromothiophenes with cyclopropylboronic acid has been optimized using a catalyst system of palladium(II) acetate (B1210297) and the ligand SPhos.

Table 2: Suzuki-Miyaura Coupling of Bromothiophenes with Cyclopropylboronic Acid.
Bromothiophene SubstrateProductYield (%)
Methyl 2-bromothiophene-3-carboxylateMethyl 2-cyclopropylthiophene-3-carboxylate85
3-Bromothiophene-2-carbaldehyde3-Cyclopropylthiophene-2-carbaldehyde81
Ethyl 4-bromothiophene-2-carboxylateEthyl 4-cyclopropylthiophene-2-carboxylate93
1-(5-Bromothiophen-2-yl)ethan-1-one1-(5-Cyclopropylthiophen-2-yl)ethan-1-one91

Of direct relevance to the titular compound, a study on the synthesis of 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives demonstrated efficient Suzuki coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst. This highlights the applicability of the method for functionalizing the C5 position of thiophene-2-carboxylate (B1233283) esters.

Table 3: Suzuki Coupling of 2-Ethylhexyl 5-bromothiophene-2-carboxylate with Arylboronic Acids.
Arylboronic AcidProductYield (%)
Phenylboronic acid2-Ethylhexyl 5-phenylthiophene-2-carboxylate79.1
4-Methoxyphenylboronic acid2-Ethylhexyl 5-(4-methoxyphenyl)thiophene-2-carboxylate75.2
4-Chlorophenylboronic acid2-Ethylhexyl 5-(4-chlorophenyl)thiophene-2-carboxylate72.5
p-Tolylboronic acid2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate78.6
Naphthalen-1-ylboronic acid2-Ethylhexyl 5-(naphthalen-1-yl)thiophene-2-carboxylate60.1

Advanced Spectroscopic Characterization of Ethyl 5 Ethylthiophene 2 Carboxylate and Structural Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within Ethyl 5-ethylthiophene-2-carboxylate can be confirmed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the two ethyl groups and the two protons on the thiophene (B33073) ring. The ethyl group of the ester functionality would present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a pattern commonly observed in ethyl esters. rsc.org Similarly, the ethyl group at the C5 position of the thiophene ring would also produce a quartet and a triplet for its methylene and methyl protons, respectively. The two protons on the disubstituted thiophene ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. The specific chemical shifts can be predicted based on the electronic environment created by the electron-withdrawing ester group and the electron-donating alkyl group. Data from the precursor, 5-Ethylthiophene-2-carboxylic acid, shows the presence of the ethyl group and the thiophene ring protons, providing a basis for these predictions. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Splitting PatternIntegration
H-3 (Thiophene ring)~7.0 - 7.2Doublet (d)1H
H-4 (Thiophene ring)~7.6 - 7.8Doublet (d)1H
-COOCH₂CH₃~4.3Quartet (q)2H
Ring-CH₂CH₃~2.9Quartet (q)2H
-COOCH₂CH₃~1.3Triplet (t)3H
Ring-CH₂CH₃~1.3Triplet (t)3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated. The carbonyl carbon of the ester group is expected to appear significantly downfield, typically around 160-170 ppm. rsc.org The four carbons of the thiophene ring will have characteristic shifts in the aromatic region (approximately 120-150 ppm), with their exact positions influenced by the substituents. The carbon attached to the sulfur atom (C2 and C5) will have different shifts than the other two ring carbons (C3 and C4). The remaining four signals correspond to the aliphatic carbons of the two ethyl groups. The methylene carbon of the ester (-OCH₂-) is expected around 60-65 ppm, while the other carbons will be further upfield. Spectroscopic data for analogs like 5-Methylthiophene-2-carboxaldehyde helps in predicting these chemical shifts. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~162
C5 (Thiophene ring)~150
C2 (Thiophene ring)~142
C4 (Thiophene ring)~133
C3 (Thiophene ring)~126
-COOCH₂CH₃~61
Ring-CH₂CH₃~24
Ring-CH₂CH₃~16
-COOCH₂CH₃~14

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₉H₁₂O₂S, giving it a molecular weight of 184.25 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 184.

The fragmentation pattern is predictable for an ethyl ester. A common fragmentation pathway is the loss of the ethoxy radical (•OCH₂CH₃), resulting in a fragment with m/z 139 ([M-45]⁺). Another significant fragmentation is the McLafferty rearrangement, involving the loss of a neutral ethylene (B1197577) molecule (C₂H₄), which would produce a fragment at m/z 156 ([M-28]⁺). This fragment corresponds to the molecular ion of 5-ethylthiophene-2-carboxylic acid. nih.gov The mass spectrum of the analog Ethyl thiophene-2-carboxylate (B1233283) shows a similar pattern, confirming these fragmentation pathways. nist.gov Analysis of various thiophene derivatives often shows fragmentation patterns that allow for unequivocal assignment, even in complex mixtures. researchgate.net

Table 3: Predicted MS Fragmentation Data for this compound

m/z ValueFragment AssignmentNotes
184[C₉H₁₂O₂S]⁺Molecular Ion (M⁺)
156[M - C₂H₄]⁺Loss of ethylene via McLafferty Rearrangement
139[M - •OC₂H₅]⁺Loss of ethoxy radical
111[C₅H₃S]⁺Loss of CO from the [m/z 139] fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, expected in the region of 1710-1730 cm⁻¹. Other key absorptions include the C-O stretches of the ester group between 1300 cm⁻¹ and 1000 cm⁻¹. The spectrum will also feature C-H stretching vibrations: just above 3000 cm⁻¹ for the aromatic protons on the thiophene ring and just below 3000 cm⁻¹ for the aliphatic protons of the ethyl groups. The aromatic C=C stretching vibrations of the thiophene ring are expected in the 1400-1550 cm⁻¹ region. iosrjournals.org The IR spectrum for the related compound 5-Ethylthiophene-2-carboxylic acid confirms the presence of bands associated with the thiophene ring and the ethyl group. nih.gov

Table 4: Predicted IR Absorption Data for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretch~3100
Aliphatic C-HStretch~2850-2980
Ester C=OStretch~1710-1730
Aromatic C=CStretch~1400-1550
Ester C-OStretch~1100-1300
Thiophene Ring C-SStretch~650-850

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π systems. The thiophene ring in this compound acts as a chromophore. The absorption of UV radiation promotes electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π) orbitals. The primary electronic transitions expected are π → π. researchgate.net

Unsubstituted thiophene exhibits highly resolved photoabsorption spectra. rsc.org The presence of substituents on the thiophene ring alters the energy of these transitions and thus the wavelength of maximum absorbance (λmax). Both the electron-donating ethyl group and the electron-withdrawing ethyl carboxylate group are expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted thiophene. The λmax for this compound is therefore predicted to be in the range of 250-290 nm. Computational studies, such as analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can further elucidate the chemical stability and reactivity related to these electronic transitions. researchgate.netmdpi.com

Table 5: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Absorption Region
π → ππ (Thiophene ring) → π (Thiophene ring, C=O)~250-290 nm
n → πn (Oxygen, Sulfur) → π (Thiophene ring, C=O)>300 nm (Typically weak)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported, analysis of closely related structures, such as Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate, demonstrates the wealth of information that can be obtained. researchgate.net

This technique would provide exact bond lengths and bond angles for all atoms in the molecule. It would also reveal the planarity of the thiophene ring and the conformation of the ethyl and ester substituents relative to the ring. Furthermore, X-ray crystallography elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the packing of molecules in the solid state. For the analog Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate, the crystal system was determined to be triclinic with a P-1 space group, and the analysis revealed details like the dihedral angle between the thiophene and phenyl rings. researchgate.net A similar analysis for the target compound would provide an unambiguous depiction of its solid-state architecture.

Table 6: Information Obtainable from X-ray Crystallography

Structural ParameterDescription
Unit Cell DimensionsThe a, b, and c lengths and α, β, and γ angles of the crystal lattice.
Space GroupThe symmetry of the crystal lattice.
Bond LengthsPrecise distances between bonded atoms (e.g., C-S, C=O, C-C).
Bond AnglesAngles between adjacent bonds (e.g., C-S-C, O=C-O).
Torsion AnglesDihedral angles defining the conformation of substituents.
Intermolecular InteractionsNon-covalent forces like hydrogen bonds or π-stacking between molecules.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Lewis Acid-Base Interactions)

The solid-state arrangement of molecules, or crystal packing, is dictated by a network of intermolecular interactions that collectively stabilize the crystal lattice. For this compound and its structural analogs, these interactions are primarily non-covalent. While a specific crystallographic study for this compound is not available in the cited literature, analysis of closely related thiophene derivatives provides significant insight into the expected packing motifs and dominant intermolecular forces.

In the crystal structure of a related compound, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, the two independent molecules in the asymmetric unit are linked by C-H···O interactions. uomphysics.net This type of weak hydrogen bond is a common and significant feature in the crystal packing of many organic esters, where the carbonyl oxygen acts as a hydrogen bond acceptor. Similarly, studies on thiophene-2-carboxamide and its derivatives reveal the prevalence of hydrogen bonding. In one instance, intermolecular N-H···O hydrogen bonds create chains that propagate through the crystal. nih.gov In another, pairs of O-H···O hydrogen bonds link adjacent molecules of thiophene-2-carboxylic acid into inversion dimers, which are further connected by very weak π–π interactions. researchgate.netasianpubs.org For thiophene–carbohydrazide–pyridine (B92270) derivatives, the packing is often dominated by N—H⋯N or classical amide N—H⋯O hydrogen bonds, which generate distinct chain or layer motifs. nih.gov

Molecular Conformation and Planarity in the Solid State

The conformation and degree of planarity of molecules in the solid state are fundamental aspects revealed by single-crystal X-ray diffraction. For thiophene-based compounds, the planarity of the five-membered aromatic ring is a key structural feature.

In studies of structural analogs, the thiophene ring generally maintains a high degree of planarity. For example, in the crystal structure of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, the thiophene ring is described as nearly planar. uomphysics.net This planarity is crucial for the aromatic character of the ring, which arises from the delocalization of six π-electrons. uomphysics.net Similarly, the bicyclic thiazolo[3,2-a]pyrimidine fragment in a related ester is found to be almost flat, with only a slight deviation of one sp³-hybridized carbon atom from the plane, resulting in a "sofa" conformation for the six-membered ring. mdpi.com

Advanced Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of close contacts with neighboring molecules. The surface is typically colored based on a normalized contact distance (d_norm), where red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white areas represent contacts approximately at the van der Waals separation, and blue regions show contacts longer than the van der Waals radii. nih.govnih.gov

Analysis of several thiophene-containing crystal structures shows that H···H contacts consistently account for the largest portion of the Hirshfeld surface, indicating the importance of van der Waals forces in the crystal packing. nih.govresearchgate.net For example, in a thiophene carboxamide derivative, H···H interactions contributed 47.6% to the surface area. nih.gov The next most significant contributions often come from H···C/C···H contacts (representing C-H···π interactions and general van der Waals contacts) and H···O/O···H contacts (indicative of hydrogen bonding). nih.govresearchgate.net

The table below summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for several thiophene analogs, illustrating the common patterns in crystal packing for this class of compounds.

Compound TypeH···H (%)H···C/C···H (%)H···O/O···H (%)Other Significant Contacts (%)Reference
Thiophene Biphenyl Carboxamide47.633.411.6- nih.gov
Thiophene Carboxamide Derivative (I)42.4-17.9- researchgate.net
Thiophene Carboxamide Derivative (II)31.419.0-Cl···H/H···Cl (19.9) researchgate.net
Thiophene Carboxamide Derivative (III)39.717.316.8- researchgate.net
Thiophene Carboxamide Dimer55.222.313.6- researchgate.net

Data presented is for illustrative structural analogs as detailed in the cited literature.

This quantitative analysis confirms that while specific strong interactions like hydrogen bonds (represented by H···O/O···H contacts) are crucial directional forces, the cumulative effect of numerous weaker H···H and H···C contacts is the dominant factor in stabilizing the crystal structures of these thiophene derivatives. nih.gov

Advanced Applications and Research Directions of Ethyl 5 Ethylthiophene 2 Carboxylate in Chemical Science

Role as a Versatile Synthetic Building Block

The inherent reactivity of the thiophene (B33073) ring, coupled with the functional handles provided by the ethyl and carboxylate substituents, positions Ethyl 5-ethylthiophene-2-carboxylate as a key intermediate in the synthesis of a wide array of organic molecules.

Precursor in Complex Organic Synthesis

In the realm of complex organic synthesis, this compound serves as a foundational precursor for the construction of more elaborate molecular frameworks. The thiophene core can undergo a variety of chemical transformations, including electrophilic substitution, metalation, and cross-coupling reactions. These reactions allow for the introduction of additional functional groups and the extension of the carbon skeleton, paving the way for the synthesis of intricate and functionally diverse molecules.

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-ethylthiophene-2-carboxylic acid, which opens up another avenue for synthetic elaboration. nih.govbeilstein-journals.org This carboxylic acid can be converted into a range of derivatives such as amides, acid chlorides, and other esters, further expanding its utility in the synthesis of complex targets. For instance, thiophene carboxamides have been explored for their potential in drug discovery. nih.govmdpi.com

The strategic placement of the ethyl group at the 5-position influences the regioselectivity of these synthetic transformations, directing incoming electrophiles to specific positions on the thiophene ring. This control is crucial for the efficient and predictable synthesis of target molecules. While specific examples detailing the use of this compound are still emerging in mainstream literature, the well-established reactivity of similar thiophene derivatives provides a strong indication of its potential. For example, related 2-aminothiophene-3-carboxylate derivatives are widely used in multicomponent reactions to build complex heterocyclic systems. asianpubs.org

Scaffold for Novel Molecular Architectures

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and its ability to mimic a benzene (B151609) ring in biological systems. nih.gov this compound provides a readily available and modifiable scaffold for the design and synthesis of novel molecular architectures.

By leveraging the reactivity of the thiophene core and its substituents, chemists can construct a diverse library of compounds with tailored properties. For example, the ester group can be used as an anchoring point for the attachment of other molecular fragments, leading to the creation of hybrid molecules with unique characteristics. Thiophene derivatives are known to be key components in the synthesis of novel heterocyclic compounds with a wide range of applications. ossila.com The functional groups on this compound allow for its incorporation into larger, more complex structures, including macrocycles and polymers. The development of new synthetic methodologies targeting the functionalization of such thiophene scaffolds is an active area of research. semanticscholar.org

Contributions to Advanced Materials Science

The electronic properties of the thiophene ring make it an ideal component for the development of advanced organic materials with applications in electronics and optoelectronics.

Organic Electronic and Optoelectronic Materials

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and tunable optoelectronic characteristics. researchgate.net The incorporation of thiophene units into polymers and small molecules can lead to materials with high charge carrier mobilities and strong light absorption and emission properties.

Table 1: Representative Donor and Acceptor Units in Organic Electronics

Unit Type Examples Function
Donor Thiophene, Benzodithiophene, Carbazole Electron-rich, facilitates hole transport
Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), materials that can efficiently convert electrical energy into light are essential. dntb.gov.ua Thiophene-containing compounds have been successfully employed as emissive materials in OLEDs. The color of the emitted light can be tuned by modifying the chemical structure of the thiophene derivative.

While direct reports on the use of this compound in OLEDs are not abundant, related thienothiophene-based donor-π-acceptor compounds have shown promising results as emitters. beilstein-journals.org The fundamental structure of this compound makes it a viable candidate for the development of new emissive materials. The ethyl group can enhance solubility and film-forming properties, which are crucial for the fabrication of solution-processed OLEDs. The carboxylate group can be functionalized to attach other chromophoric units or to fine-tune the emission wavelength.

Organic Photovoltaics (OPV)

Organic photovoltaics (OPVs) offer the potential for low-cost, flexible, and lightweight solar energy conversion devices. researchgate.net The active layer in many high-performance OPVs is a bulk heterojunction blend of a donor polymer and a fullerene or non-fullerene acceptor. Thiophene-based polymers are among the most successful donor materials in OPV devices. informaticsjournals.co.inresearchgate.netmdpi.com

The structural attributes of this compound make it an attractive building block for the synthesis of donor polymers for OPVs. The electron-rich nature of the 5-ethylthiophene unit can contribute to a high-lying Highest Occupied Molecular Orbital (HOMO) energy level, which is desirable for achieving a high open-circuit voltage in a solar cell. The ester group can be polymerized through various cross-coupling reactions to form conjugated polymers. For instance, related thiophene derivatives like Ethyl 2,5-dibromothiophene-3-carboxylate are used in the synthesis of high-efficiency polymer semiconductors for OPVs. ossila.com

Field-Effect Transistors (FETs)

While direct research featuring this compound in Field-Effect Transistors (FETs) is not extensively documented, the broader class of polythiophene derivatives is fundamental to the field of organic electronics. Polythiophenes are widely used as the active semiconductor layer in organic FETs (OFETs) due to their excellent charge transport properties and processability. researchgate.netsci-hub.se The performance of these devices is highly dependent on the molecular structure of the polymer, particularly its regioregularity and the nature of its side chains. nih.gov

The incorporation of functional groups like esters or carboxylic acids onto the thiophene backbone is a key strategy for modulating the electronic properties of the resulting polymers. cmu.edu For instance, polymers functionalized with carboxyl-alkyl side chains have demonstrated significant potential as organic mixed ionic-electronic conductors (OMIECs), which are crucial for applications like organic electrochemical transistors (OECTs). nih.gov These functional groups can influence polymer packing, solubility, and interaction with other materials in the device, such as the dielectric layer. A polythiophene with carboxyl-butyl side chains has shown record-high performance in OECTs, highlighting the promise of this functionalization strategy. nih.gov Therefore, this compound represents a promising monomer for creating new polythiophenes for FET applications, where its ethyl and ethyl carboxylate groups could be used to fine-tune solubility and electronic energy levels for optimal device performance.

Conjugated Polymer Chemistry and Functionalization

The utility of this compound is prominent in the field of conjugated polymer chemistry, where thiophene-based polymers are celebrated for their applications in organic electronics. researchgate.netmdpi.com Functionalization of the thiophene ring is a critical method for tuning the properties of these materials. cmu.edu

The arrangement of substituted thiophene units in a polymer chain, known as regioregularity, is paramount for achieving superior electronic properties. A "head-to-tail" (HT) arrangement leads to a more planar polymer backbone, which facilitates π-stacking and enhances charge carrier mobility. nih.gov This contrasts with "head-to-head" or "tail-to-tail" couplings that introduce steric hindrance, twisting the backbone and disrupting conjugation. nih.gov Consequently, regioregular polythiophenes exhibit higher conductivity and better performance in electronic devices. nih.gov

The synthesis of regioregular polythiophenes often involves methods like the Grignard Metathesis (GRIM) polymerization. cmu.edu Monomers like this compound can be utilized in such polymerization techniques. The ester functional group is of particular interest as it can be incorporated into polymers to create amphiphilic polythiophenes. For example, monomers with masked carboxylate groups have been used to synthesize regioregular, amphiphilic polythiophenes that self-assemble into highly ordered, π-stacked thin films, which are ideal for electronic applications. cmu.edu This demonstrates that derivatives of this compound are valuable for creating structurally precise polymers with advanced functionalities.

Table 1: Comparison of Polythiophene Properties Based on Regularity

PropertyRegiorandom PolythiopheneRegioregular PolythiopheneScientific Rationale
Backbone Structure Twisted, non-planarPlanarSteric hindrance from random side-chain placement is minimized in HT couplings. nih.gov
π-Conjugation DisruptedExtendedPlanarity allows for effective overlap of π-orbitals along the polymer chain. nih.gov
Solid-State Packing Amorphous, disorderedCrystalline, well-organizedRegular structure facilitates self-assembly into ordered 3D structures. nih.gov
Electrical Conductivity LowerHigherEfficient intrachain and interchain charge transport pathways. nih.gov
Charge Carrier Mobility LowerHigherOrdered packing reduces charge trapping sites and improves transport. nih.gov

This compound is a key precursor for synthesizing thiophene-based copolyesters, a class of materials being explored as sustainable alternatives to petroleum-based plastics like PET. nih.gov The properties of these copolyesters can be precisely tailored by adjusting their chemical composition. nih.gov

Research on copolyesters made from monomers like dimethyl 2,5-thiophenedicarboxylate (a related dicarboxylic acid derivative) shows that incorporating the thiophene unit significantly influences the material's characteristics. Increasing the thiophene content in the polymer backbone can lead to higher thermal stability, with decomposition temperatures rising significantly. mdpi.com It also enhances mechanical properties, resulting in high tensile strength and toughness. mdpi.com The relationship between the monomer structure and the final properties is clear: the rigid thiophene ring contributes to thermal stability and strength, while the choice of co-monomers can introduce flexibility. nih.govmdpi.com This tunability makes thiophene-based copolyesters suitable for demanding applications like high-performance, biodegradable packaging. mdpi.com

Table 2: Properties of Thiophene-Aromatic Copolyesters

PropertyRange of ValuesInfluencing FactorSource
Weight-Average Molar Mass (Mw) 27,500 - 78,700 g/mol Monomer ratio and polymerization conditions. nih.govmdpi.com
Glass Transition Temperature (Tg) 69.4 - 105.5 °CCan be tuned by varying the ratio of diester monomers. nih.gov nih.govmdpi.com
Tensile Strength 23 - 80 MPaIncreased thiophene content generally improves strength. nih.gov nih.govmdpi.com
Degradation Temperature (Td, 5%) 325 - 366 °CThe rigid thiophene unit enhances thermal stability. mdpi.com mdpi.com

Nonlinear Optical (NLO) Materials Development

Thiophene derivatives are highly promising for applications in nonlinear optics (NLO), where materials alter the properties of light. Thiophene-containing compounds can exhibit high hyperpolarizability, a key requirement for NLO materials used in optical devices. google.com The effectiveness of these materials often relies on a donor-π-acceptor (D-π-A) molecular structure.

In this context, the thiophene ring acts as an excellent π-bridge, facilitating charge transfer between an electron-donor group and an electron-acceptor group. nih.gov this compound contains a donor (ethyl group) and an acceptor (ethyl carboxylate group) on the same thiophene ring, making it an interesting building block for NLO-active molecules. Research on other D-π-A systems has shown that acceptors like carboxylic acid groups can induce a reasonably good NLO response. acs.org By incorporating this molecule into larger conjugated systems, it is possible to create materials with significant third-order nonlinear susceptibility (χ⁽³⁾), making them suitable for advanced optical systems. nih.gov

Liquid Crystal Research

The rigid, polarizable structure of the thiophene ring makes it a valuable component in the design of liquid crystals. orientjchem.org These materials, which have properties between those of conventional liquids and solid crystals, are essential for display technologies and optical sensors. orientjchem.org

The specific molecular geometry and terminal groups of thiophene-based molecules determine their liquid crystalline behavior. Studies on analogous compounds, such as 4-((4-(decyloxy) phenoxy) carbonyl) phenyl thiophene-2-carboxylate (B1233283), show that the presence of a thiophene-2-carboxylate core coupled with appropriate terminal chains can induce liquid crystal phases, such as the nematic phase. orientjchem.orgbohrium.com In contrast, replacing a terminal alkoxy group with an alkyl group can eliminate liquid crystalline properties, demonstrating the delicate structure-property balance. orientjchem.orgbohrium.com One study reported a material, (R)–(–)-4-(l-methylheptyloxycarbonyl)phenyl 5-(4-decyloxyphenyl)thiophene-2-carboxylate, which exhibits a rich variety of liquid crystal phases, including ferroelectric, ferrielectric, and antiferroelectric phases. bohrium.com This highlights the potential of this compound as a precursor for creating sophisticated liquid crystals with complex, electrically-switchable optical properties.

Table 3: Phase Transitions of a Thiophene-2-Carboxylate-Based Liquid Crystal (Data for (R)–(–)-4-(l-methylheptyloxycarbonyl)phenyl 5-(4-decyloxyphenyl)thiophene-2-carboxylate)

TransitionTemperature (°C)Phase Type
Isotropic to Smectic A97.4Liquid Crystal
Smectic A to Chiral Smectic C92.2Ferroelectric
Chiral Smectic C to Ferrielectric81.4Ferrielectric
Ferrielectric to Antiferroelectric78.8Antiferroelectric
Antiferroelectric to Glass State48.6Solid
Source: bohrium.com

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and ester group presence.
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O ester) validate functional groups.
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, with refinement parameters (R-factor < 0.05) ensuring accuracy .

How does the electron-withdrawing ester group influence the reactivity of the thiophene ring in electrophilic substitution reactions?

Advanced
The ester group at position 2 directs electrophiles to the 5-position via resonance and inductive effects. This regioselectivity is confirmed by:

  • Substitution patterns : Nitration and halogenation occur predominantly at the 5-position.
  • Computational modeling : HOMO/LUMO analysis shows reduced electron density at the 5-position due to conjugation with the ester group .

What methodologies address contradictions in reported biological activities of this compound derivatives?

Q. Advanced

  • Dose-response analysis : Establish EC50_{50}/IC50_{50} values to differentiate potency across studies.
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control groups.
  • Metabolite profiling : LC-MS identifies degradation products that may alter activity .

How can researchers design derivatives with improved pharmacokinetic properties while minimizing toxicity?

Q. Advanced

  • Structure-activity relationship (SAR) studies : Introduce electron-donating groups (e.g., -OCH3_3) at the 5-position to enhance solubility.
  • Prodrug strategies : Replace the ethyl ester with biodegradable groups (e.g., glyceryl esters) for controlled release.
  • Toxicity screening : Use in vitro hepatocyte assays to assess metabolic stability .

What challenges arise in crystallizing this compound, and how are they resolved?

Q. Advanced

  • Polymorphism issues : Slow evaporation from ethanol/water mixtures yields single crystals.
  • Twinned crystals : SHELXL refinement with TWIN/BASF commands corrects for pseudo-merohedral twinning.
  • Data collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves anomalous dispersion .

What solvent systems optimize functionalization reactions at the 5-position of this compound?

Q. Basic

  • Friedel-Crafts alkylation : Dichloromethane or toluene with AlCl3_3 as a Lewis acid.
  • Suzuki coupling : DMF/H2_2O mixtures with Pd(PPh3_3)4_4 catalyst.
  • Solvent-free conditions : Microwave-assisted reactions reduce side-product formation .

How do steric and electronic effects of 5-position substituents impact biological target interactions?

Q. Advanced

  • Steric bulk : Bulky groups (e.g., -CF3_3) reduce binding to cytochrome P450 enzymes.
  • Electronic effects : Electron-deficient substituents (e.g., -NO2_2) enhance interactions with nucleophilic residues in kinase binding pockets.
  • Molecular docking : AutoDock Vina simulations predict binding affinities for rational design .

What analytical workflows validate purity in multi-step syntheses of this compound derivatives?

Q. Basic

  • HPLC-DAD : Purity >98% confirmed with C18 columns (acetonitrile/water gradient).
  • Elemental analysis : Carbon/hydrogen/nitrogen (CHN) microanalysis matches theoretical values within ±0.4%.
  • Melting point consistency : Sharp MPs (±1°C) indicate homogeneity .

How are computational methods applied to predict the reactivity of this compound in novel reactions?

Q. Advanced

  • DFT calculations : Gaussian 09 optimizes transition states for proposed mechanisms (e.g., [3+2] cycloadditions).
  • Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites on the thiophene ring.
  • Machine learning : QSAR models trained on existing datasets predict regioselectivity in untested reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.